![molecular formula C22H19ClN2O3 B2934231 1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline CAS No. 1023554-63-3](/img/structure/B2934231.png)
1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline” is a complex organic molecule. It likely contains a pyridine ring, which is a basic six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized in various studies. For instance, a study on anti-tubercular agents found some compounds to be active with IC 90 s ranging from 3.73 to 4.00 μM .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into similar compounds often focuses on the synthesis and characterization of novel heterocyclic compounds. For instance, the study of tetrahydroisoquinoline derivatives reveals complex molecular architectures and provides insights into the stereochemical and structural diversity achievable with heterocyclic frameworks (Mague et al., 2017). Such studies are foundational for advancing synthetic methodologies and for the design of molecules with potential applications in various scientific domains.
Molecular Interactions and Crystal Structures
The analysis of molecular interactions and crystal structures forms a significant part of research in this area. Investigations into the crystal packing, hydrogen bonding, and molecular conformations of similar heterocyclic compounds provide essential data for understanding the physicochemical properties of these molecules (Mague et al., 2017). This information is crucial for the design of new materials with tailored properties for specific applications.
Chemical Reactivity and Functionalization
The chemical reactivity and functionalization of tetrahydroisoquinolines and related compounds are areas of significant interest. Studies on the redox-annulations and C-H functionalization of cyclic amines, including tetrahydroisoquinolines, underscore the versatility of these compounds in organic synthesis (Kang et al., 2015). Such reactions expand the toolkit available for constructing complex molecular architectures, potentially leading to new drugs, materials, and catalysts.
Potential Applications in Medicinal Chemistry
While direct applications in medicinal chemistry of the specific compound were not found, research into structurally similar molecules indicates the potential for discovering new therapeutic agents. For example, studies on quinazolinone derivatives and their anti-inflammatory and analgesic properties suggest that heterocyclic compounds, including those related to tetrahydroisoquinolines, could serve as lead structures in drug discovery (Farag et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-26-19-12-14-9-11-24-21(18(14)13-20(19)27-2)17-4-3-10-25-22(17)28-16-7-5-15(23)6-8-16/h3-8,10,12-13H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGZUUAGLRWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=C(N=CC=C3)OC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)
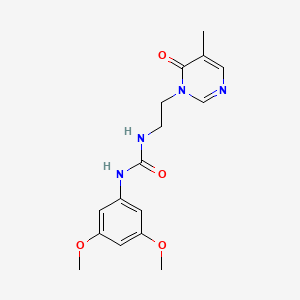
![Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2934152.png)
![3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2934153.png)

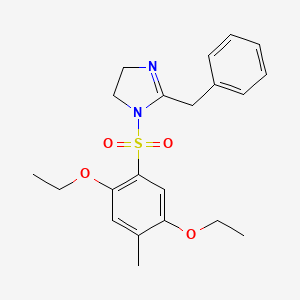
![5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B2934157.png)
![2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934158.png)
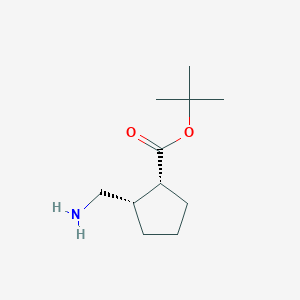
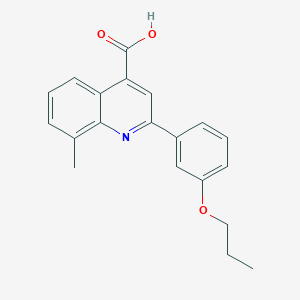
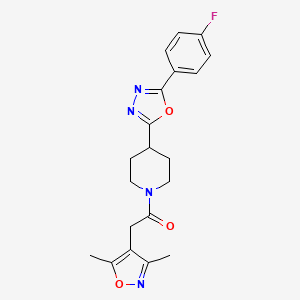
![2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2934168.png)
![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2934170.png)
![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934171.png)